Anti-Melanogenic Activity in B16 Murine Melanoma: Apovincamine Demonstrates Quantified Cellular Efficacy Distinct from Vinpocetine's Primary Indications
Apovincamine exhibits dose-dependent inhibition of B16 mouse melanoma cell viability with an IC50 of 49.8 μM [1]. This anti-melanogenic activity, reported from its isolation from Alstonia pneumatophora, distinguishes apovincamine from vinpocetine, which is primarily characterized as a PDE1 inhibitor (IC50 ≈ 10 μM) [2] and cerebral vasodilator, with no established anti-melanogenesis profile in standardized assays.
| Evidence Dimension | Cellular viability inhibition (anti-melanogenesis activity) |
|---|---|
| Target Compound Data | IC50 = 49.8 μM |
| Comparator Or Baseline | Vinpocetine: no established anti-melanogenesis activity in this context; characterized primarily as PDE1 inhibitor (IC50 ≈ 10 μM) |
| Quantified Difference | Apovincamine uniquely active in B16 anti-melanogenesis assay; vinpocetine activity profile distinct and directed toward PDE1/cerebrovascular targets |
| Conditions | B16 mouse melanoma cells; dose range 6.3–100 μM; viability assay |
Why This Matters
Researchers investigating melanogenesis pathways or screening for pigmentation-modulating alkaloids require apovincamine specifically; vinpocetine substitution would confound experimental outcomes due to divergent target engagement profiles.
- [1] Koyama K, et al. Alpneumines A-H, new anti-melanogenic indole alkaloids from Alstonia pneumatophore. Bioorg Med Chem. 2010;18(12):4415-21. View Source
- [2] Cloud-Clone Corp. Vinpocetine (Ethyl Apovincaminate) PDE1 Inhibition IC50 Data Sheet. View Source
